

Technical Guide: 2,3-Dichloropyridine-4-boronic acid in Synthetic Chemistry

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Compound of Interest

Compound Name: 2,3-Dichloropyridine-4-boronic acid

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Introduction

2,3-Dichloropyridine-4-boronic acid is a substituted pyridine boronic acid that serves as a critical building block in modern organic synthesis. Its unique structural features, combining a dichlorinated pyridine ring with a reactive boronic acid moiety, make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Physicochemical Properties

2,3-Dichloropyridine-4-boronic acid is a solid at room temperature.^[1] Key quantitative data for this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BCl ₂ NO ₂	[2][3]
Molecular Weight	191.81 g/mol	[2][3]
CAS Number	951677-39-7	[2]
Appearance	Solid	[1]
Melting Point	140-141 °C	[2]
InChI Key	ABRTZUPJNVJMHP-UHFFFAOYSA-N	[1][2]
SMILES String	OB(O)c1ccnc(Cl)c1Cl	[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **2,3-Dichloropyridine-4-boronic acid** is in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild conditions, functional group tolerance, and the stability and low toxicity of the boronic acid reagents. These characteristics have established the Suzuki-Miyaura coupling as a vital transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]

The 2,3-dichloropyridinyl moiety introduced by this reagent is a key structural motif in many biologically active compounds. The chlorine atoms on the pyridine ring also offer opportunities for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery programs.[6]

Experimental Protocols

While a specific protocol for **2,3-Dichloropyridine-4-boronic acid** is not readily available in the searched literature, a general and representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a similar dichlorinated heteroaromatic system is detailed below. This protocol can serve as a robust starting point for researchers, with the understanding that optimization for specific substrates may be necessary.

Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with a Pyridine Boronic Acid

This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl halide with a pyridine-boronic acid, analogous to reactions involving **2,3-Dichloropyridine-4-boronic acid**.

Materials:

- Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)
- **2,3-Dichloropyridine-4-boronic acid** (1.2 mmol, 1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol, 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
- Cesium carbonate (Cs_2CO_3) (2.0 mmol, 2.0 eq)
- 1,4-Dioxane (anhydrous and degassed) (5 mL)
- Water (degassed) (1 mL)
- Nitrogen or Argon gas
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer with heating plate

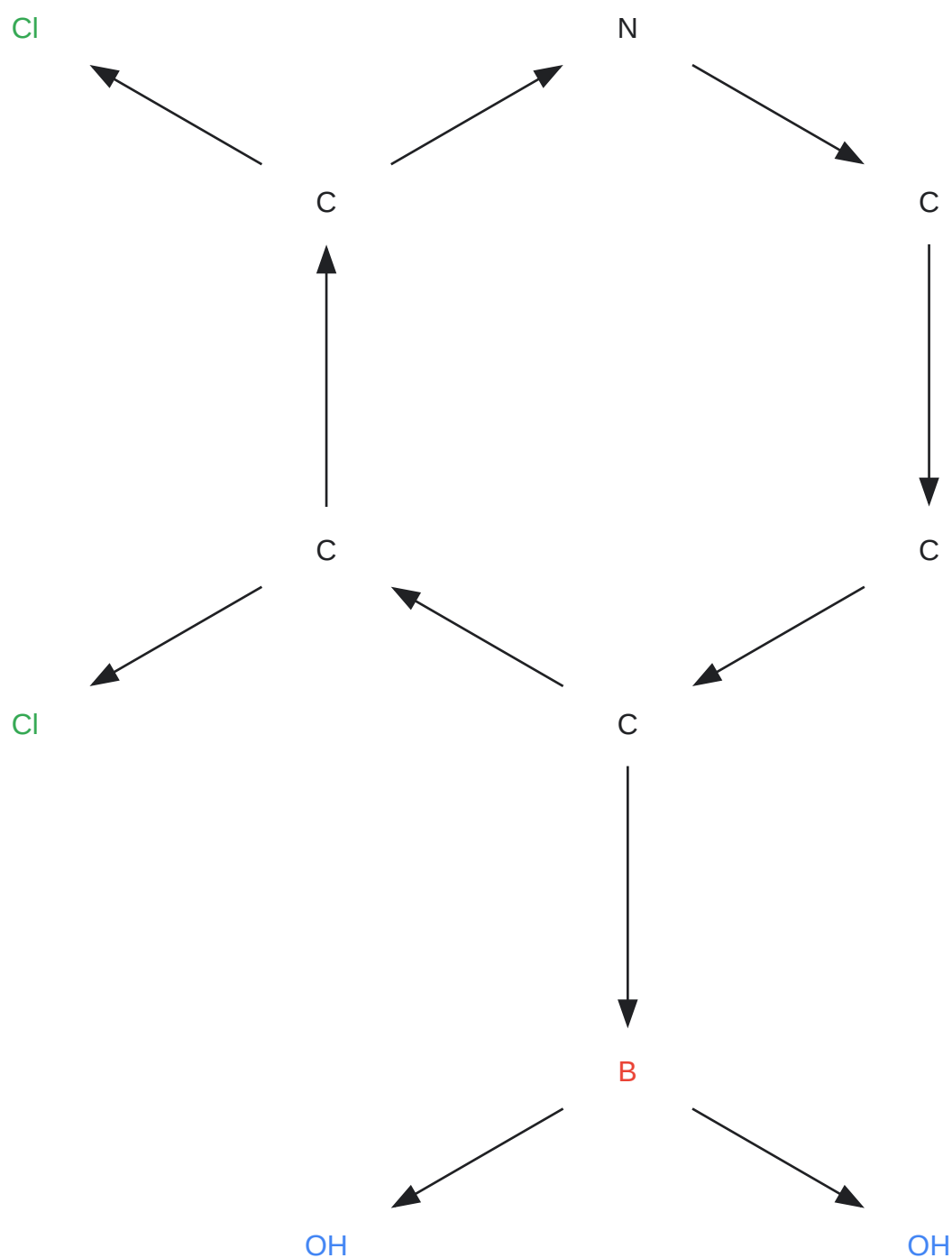
Procedure:

- **Reaction Setup:** In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 eq), **2,3-Dichloropyridine-4-boronic acid** (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).^[5]
- **Inert Atmosphere:** Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.^[5]

- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[5]
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[5]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[5]

Visualizations

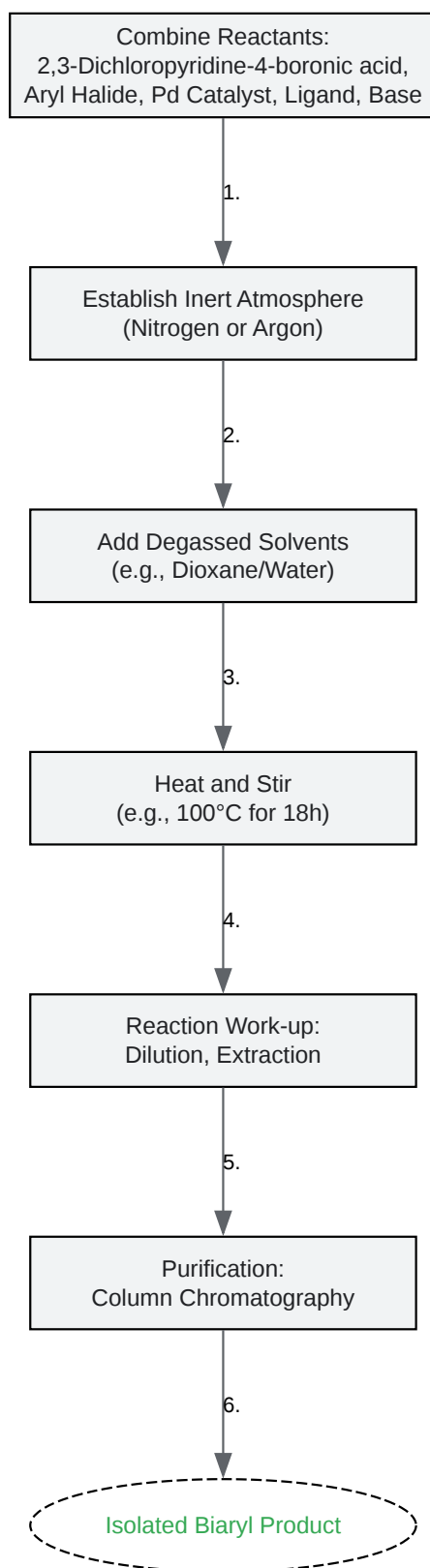
Chemical Structure of 2,3-Dichloropyridine-4-boronic acid



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Caption: 2D structure of **2,3-Dichloropyridine-4-boronic acid**.

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for Suzuki-Miyaura coupling.

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